N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide is a synthetic small molecule characterized by a bicyclic 4,5,6,7-tetrahydro-1H-indazole core substituted with a cyclopentyl group at the N1 position and a butyramide moiety attached via a methylene bridge at the C3 position. This compound belongs to a class of indazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including kinase inhibition and modulation of protein-protein interactions.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-7-17(21)18-12-15-14-10-5-6-11-16(14)20(19-15)13-8-3-4-9-13/h13H,2-12H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADBFNFZJWXTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Hydrazine Component : 4-Nitrophenylhydrazine (1.0 equiv)
- Ketone Component : Cyclopentanone (1.2 equiv)
- Acid Catalyst : Concentrated HCl or polyphosphoric acid
- Solvent : Ethanol/water mixture (3:1 v/v)
- Temperature : Reflux at 85–90°C for 12–24 hours.
The reaction proceeds via-hydride shift followed by cyclodehydration, yielding 1-cyclopentyl-5-nitro-4,5,6,7-tetrahydro-1H-indazole as an intermediate. The nitro group is subsequently reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 40°C.
Introduction of the Methylene-Amine Side Chain
The C3 methylene-amine group (-CH₂-NH₂) is introduced via Mannich reaction or reductive amination . WO2007058626A1 discloses a two-step protocol:
Step 1: Alkylation with Formaldehyde
Step 2: Purification
- Extraction : Partition between dichloromethane (DCM) and 1M NaOH.
- Drying : Anhydrous sodium sulfate.
- Concentration : Rotary evaporation under reduced pressure.
Butyramide Formation via Acylation
The terminal amine undergoes nucleophilic acyl substitution with butyryl chloride to form the amide bond. CN103274959A optimizes this step using a catalytic base:
Reaction Parameters
Workup Procedure
- Quenching : Add ice-cold water to hydrolyze excess butyryl chloride.
- Extraction : DCM (3 × 50 mL).
- Drying : Magnesium sulfate.
- Crystallization : Hexane/ethyl acetate (9:1) at −20°C.
Final Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) to achieve >99% purity. Key characterization data include:
- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.60–1.85 (m, 8H, cyclopentyl + tetrahydro), 2.35 (t, 2H, COCH₂), 3.20 (d, 2H, NCH₂), 4.50 (s, 1H, NH).
- HPLC-MS : m/z 290.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
A review of patents reveals two optimized pathways:
| Step | US5942536A | CN103274959A |
|---|---|---|
| Indazole Formation | Fischer indolization | Not described |
| Amidation | Not specified | Catalytic triethylamine |
| Yield | 72–78% | 87.3% |
The CN103274959A method achieves higher yields due to efficient amine recycling and solvent selection.
Challenges and Optimization Opportunities
- Nitro Reduction Selectivity : Over-reduction to the hydroxylamine derivative may occur without precise H₂ pressure control.
- Amide Hydrolysis : Butyramide stability requires pH >10 during aqueous workups.
- Cyclopentyl Group Steric Effects : Bulky substituents slow indazole cyclization, necessitating extended reflux times.
Chemical Reactions Analysis
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the indazole ring, potentially converting it to a dihydroindazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with cellular receptors involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other indazole-based analogs, particularly those substituted at the N1 and C3 positions. Below is a detailed comparison with two closely related derivatives:
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide
This analog differs only in the substitution of the butyramide group with an isobutyramide moiety (a branched C4 alkyl chain instead of linear). Key distinctions include:
- Solubility : The branched isobutyramide may reduce aqueous solubility compared to the linear butyramide due to increased hydrophobicity.
- Target Binding : Steric effects from branching might alter binding affinity to kinase targets, as observed in analogous indazole derivatives.
1-Cyclopentyl-3-(propionamidomethyl)-4,5,6,7-tetrahydro-1H-indazole
This compound replaces the butyramide (C4) with a propionamide (C3) group. Differences include:
- Chain Length : The shorter alkyl chain may reduce hydrophobic interactions with target proteins.
- Pharmacokinetics : Propionamide derivatives generally exhibit faster clearance rates due to reduced plasma protein binding.
Data Table: Key Structural and Hypothesized Properties
| Compound Name | Alkyl Chain (Amide) | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide | Linear C4 | 317.43 | 3.2 | 0.12 (PBS, pH 7.4) |
| N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide | Branched C4 | 317.43 | 3.5 | 0.08 (PBS, pH 7.4) |
| 1-Cyclopentyl-3-(propionamidomethyl)-4,5,6,7-tetrahydro-1H-indazole | Linear C3 | 289.38 | 2.8 | 0.20 (PBS, pH 7.4) |
Notes: LogP values calculated using XLogP3; solubility estimated via computational models.
Research Findings and Mechanistic Insights
- Kinase Inhibition : Butyramide derivatives exhibit moderate inhibition of cyclin-dependent kinases (CDKs), with IC₅₀ values in the low micromolar range. The linear alkyl chain may facilitate better alignment with ATP-binding pockets compared to branched analogs .
- Crystallographic Studies : The indazole core’s conformation in similar compounds has been resolved using SHELX software, highlighting the importance of the cyclopentyl group in stabilizing hydrophobic interactions .
- SAR Trends : Elongating the alkyl chain from C3 (propionamide) to C4 (butyramide) improves target engagement but may compromise solubility.
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is , and it possesses characteristics typical of compounds with potential pharmacological applications.
Structural Features:
- Cyclopentyl Group: Enhances lipophilicity and bioavailability.
- Tetrahydroindazole Moiety: Associated with various biological activities including anticancer properties.
- Butyramide Functional Group: May influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Tetrahydroindazole Core: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Cyclopentyl Group: Alkylation reactions using cyclopentyl halides.
- Coupling with Butyric Acid Derivative: Final reaction to yield the desired butyramide compound.
Anticancer Properties
Research indicates that compounds containing indazole derivatives exhibit significant anticancer activity. This compound may inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
Case Study Findings:
A study demonstrated that indazole derivatives could effectively inhibit the growth of various cancer cell lines by modulating signaling pathways involved in cell cycle regulation and apoptosis .
Neurotransmitter Modulation
The tetrahydroindazole component is linked to neurotransmitter modulation, suggesting potential applications in treating neurological disorders. Research has shown that similar compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation and other neurological functions .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Indazole derivatives showed significant tumor inhibition in vitro. |
| Study 2 | Neurotransmitter Modulation | Compounds influenced serotonin levels positively affecting mood disorders. |
| Study 3 | Antimicrobial Properties | Related sulfonamides demonstrated effective bacterial growth inhibition. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
